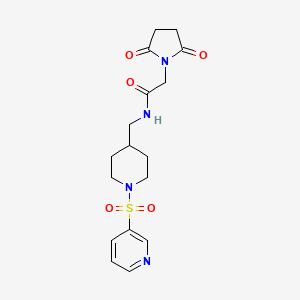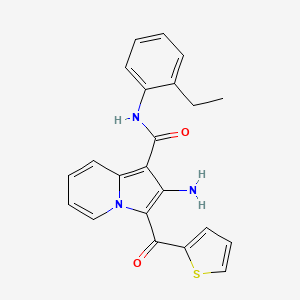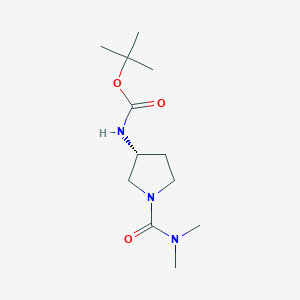
(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide” is a compound that contains a Boc-protected amino group . The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis . It is used to protect the amino group during reactions, preventing unwanted side reactions .
Synthesis Analysis
The synthesis of Boc-protected amino acids is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .Chemical Reactions Analysis
The Boc group is commonly used in peptide synthesis, where it protects the amino group during reactions . The Boc group can be removed (deprotected) using a strong acid such as trifluoroacetic acid (TFA) . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Scientific Research Applications
Synthesis of Biologically Active Molecules
(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is utilized in the synthesis of biologically active compounds. Its incorporation into larger molecular frameworks has been demonstrated to be crucial for the development of pharmaceuticals with improved efficacy and selectivity. For instance, the compound has been used in hydroamination reactions for the creation of enantioselective catalysts, showcasing its versatility in synthesizing complex, biologically relevant structures (Gott et al., 2007).
Catalysis and Ligand Development
In the field of catalysis, this compound plays a role in the formation of novel catalytic systems. These systems have been applied in hydroaminomethylation processes, offering efficient pathways to synthesize compounds of interest for pharmaceutical applications, demonstrating the compound's importance in enhancing reaction efficiencies and selectivities (Ahmed et al., 2007).
Peptide Mimics and Drug Design
The compound is instrumental in the development of peptide mimics, serving as a building block for the synthesis of constrained amino acids and dipeptides. These mimics are valuable for probing peptide conformation-activity relationships, offering insights into peptide structure-function dynamics crucial for drug design (Rao et al., 2007).
Mechanism of Action
Target of Action
It’s known that carbamates, a class of compounds to which this molecule belongs, often interact with enzymes such as acetylcholinesterase .
Mode of Action
The compound, also known as tert-Butyl ®-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate, is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are often used to protect amines during chemical reactions . The tert-butyloxycarbonyl (t-Boc or simply Boc) group is a common strategy to protect an amino group . The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA) or heat .
Biochemical Pathways
For instance, they can undergo a Curtius rearrangement to form an isocyanate derivative, which can then react with an alcohol or amine to form a carbamate or urea .
Pharmacokinetics
Carbamates are generally known for their good chemical and proteolytic stabilities, which can contribute to their bioavailability .
Result of Action
In general, the introduction and removal of a boc protecting group can enable the transformation of other functional groups in a molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of a catalyst can lower the required reaction temperature, enhancing efficiency and productivity . Furthermore, the stability of the Boc group can be influenced by the presence of strong acids or heat .
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUBDEHTPCQZNQ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

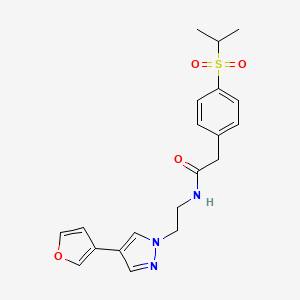

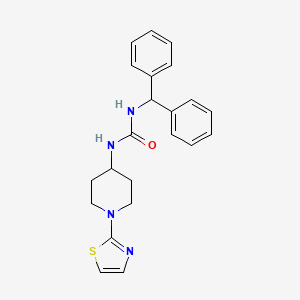
![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)
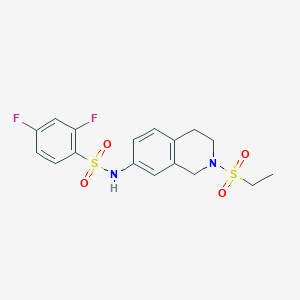
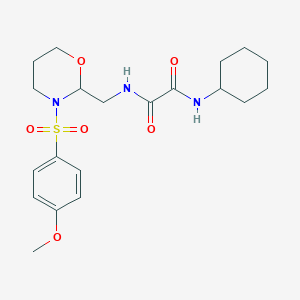
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)

![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

![(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754032.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)
